molecular formula C7H12O2 B14323229 Methyl (2E)-2-ethyl-2-butenoate CAS No. 101226-85-1

Methyl (2E)-2-ethyl-2-butenoate

Cat. No.: B14323229
CAS No.: 101226-85-1
M. Wt: 128.17 g/mol
InChI Key: URKOXBDVSBIUED-GQCTYLIASA-N
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Description

Methyl (2E)-2-ethyl-2-butenoate is an organic compound with the molecular formula C7H12O2. It is an ester derived from the corresponding carboxylic acid and methanol. The compound is characterized by its double bond in the E-configuration, which means the higher priority substituents on each carbon of the double bond are on opposite sides.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2E)-2-ethyl-2-butenoate can be synthesized through various methods. One common approach involves the esterification of (2E)-2-ethyl-2-butenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification process, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-ethyl-2-butenoate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of a strong acid or base.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: (2E)-2-ethyl-2-butenoic acid and methanol.

    Reduction: (2E)-2-ethyl-2-buten-1-ol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl (2E)-2-ethyl-2-butenoate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl (2E)-2-ethyl-2-butenoate depends on the specific reaction or application. In hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction, the carbonyl carbon is attacked by hydride ions from the reducing agent. The molecular targets and pathways involved vary based on the specific chemical transformation.

Comparison with Similar Compounds

Methyl (2E)-2-ethyl-2-butenoate can be compared with other esters such as:

    Methyl (2E)-2-butenoate: Lacks the ethyl substituent, leading to different reactivity and properties.

    Ethyl (2E)-2-butenoate: Has an ethyl group instead of a methyl group, affecting its physical and chemical properties.

    Methyl (2Z)-2-ethyl-2-butenoate: The Z-configuration leads to different stereochemistry and reactivity.

These comparisons highlight the unique structural features and reactivity of this compound.

Properties

CAS No.

101226-85-1

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

methyl (E)-2-ethylbut-2-enoate

InChI

InChI=1S/C7H12O2/c1-4-6(5-2)7(8)9-3/h4H,5H2,1-3H3/b6-4+

InChI Key

URKOXBDVSBIUED-GQCTYLIASA-N

Isomeric SMILES

CC/C(=C\C)/C(=O)OC

Canonical SMILES

CCC(=CC)C(=O)OC

Origin of Product

United States

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